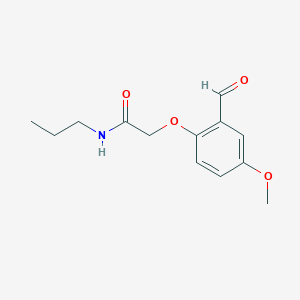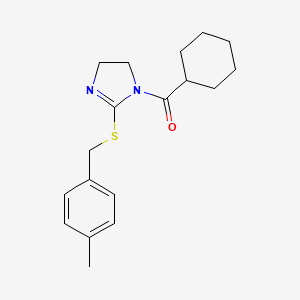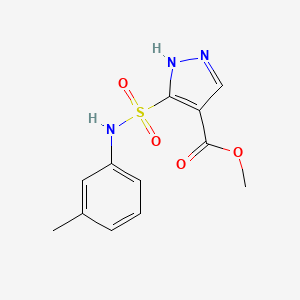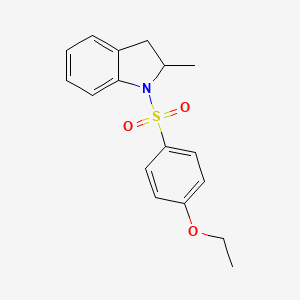
1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclized in the presence of bases yields 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, which is related to the chemistry of "1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline" (Ukrainets et al., 2014).
Organic Chemistry and Catalysis
- An enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines is used for the synthesis of chiral 2-methylindolines, showing the relevance of these compounds in the synthesis of drugs and bioactive compounds (Turnpenny et al., 2012).
Medicinal Chemistry
- Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized and identified as inhibitors of HIV-1 replication, highlighting the potential of such compounds in antiviral research (Che et al., 2015).
Materials Science
- The synthesis of unsymmetrical polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst is an example of the application of sulfonyl-indoline derivatives in the development of new materials (Khaligh, 2014).
Biochemistry and Pharmacology
- Hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine, a related compound, is a selective inhibitor of Rho-kinase, demonstrating the importance of sulfonyl-indoline derivatives in the development of specific kinase inhibitors (Tamura et al., 2005).
Mecanismo De Acción
Target of Action
The compound “1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline” is an indoline derivative. Indoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . .
Mode of Action
The mode of action of indoline derivatives can vary greatly depending on their specific chemical structure and the biological system they interact with. Some indoline derivatives work by inhibiting specific enzymes, while others might interact with cell receptors
Biochemical Pathways
Indoline derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some indoline derivatives have been found to inhibit the synthesis of certain proteins or disrupt cell signaling pathways
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. These effects can include changes in cell growth, cell signaling, gene expression, and other cellular processes
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-3-21-15-8-10-16(11-9-15)22(19,20)18-13(2)12-14-6-4-5-7-17(14)18/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJKFXHNUAPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

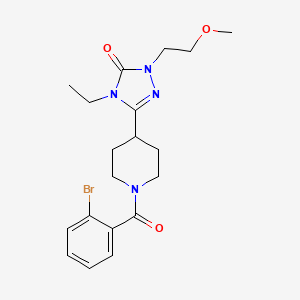

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)
![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)

![1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2510663.png)

